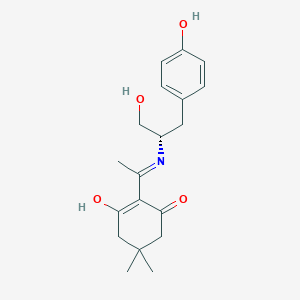![molecular formula C11H10ClN5O2 B2434753 [(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino] 4-chlorobenzoate CAS No. 400084-96-0](/img/structure/B2434753.png)
[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino] 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms . The 1,2,4-triazole derivatives are known for their wide range of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, 1,2,4-triazole derivatives are often synthesized through the condensation of amino-triazoles with various aromatic aldehydes .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as single crystal X-ray diffraction, elemental analysis, PXRD, and fluorescence spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, 3-Amino-1,2,4-triazole is a colorless/white crystal or powder, odorless, with a density of 1.138 g/mol .Applications De Recherche Scientifique
Synthesis and Biological Activity
Innovative Synthesis Approaches and Biological Applications Research has explored the synthesis of 1,2,4-triazole derivatives using both microwave-assisted and conventional methods, leading to compounds with potential antimicrobial, anti-lipase, and antiurease activities. This includes the synthesis of triazol-3-yl groups and subsequent interaction with phenacyl bromides or chloroacetone to form ring assemblies containing triazolo-thiadiazine or triazolo-thiadiazole fragments. These compounds have shown promising biological activity, hinting at their utility in various scientific applications (Özil et al., 2015).
Antimicrobial Properties and Chemical Modification The synthesis of new 1,2,4-triazole derivatives, such as 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones and triazolo benzoxazoles, has been conducted to explore their antimicrobial properties. These compounds, derived from various ester ethoxycarbonylhydrazones and primary amines, have shown good to moderate activities against test microorganisms, offering insights into their potential applications in combating microbial infections (Bektaş et al., 2007).
Coordination Chemistry and Molecular Interactions
Coordination Geometries and Metal Complexes Studies have delved into the coordination geometries of bis(4-amino-3-ethyl-1,2,4-triazole-5-thione) complexes with various metals, revealing intricate bonding patterns and geometries. These studies not only shed light on the ligand-metal interactions but also compare the effects of different alkyl groups on the coordination behavior of the triazole ligand with transition metals, offering valuable information on the chemical behavior of such complexes (Kajdan et al., 2000).
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-triazole moiety, such as 3-amino-1,2,4-triazole, are known to inhibit the enzyme imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .
Mode of Action
It’s known that 1,2,4-triazole derivatives can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially alter the function of the enzyme, leading to changes in the biochemical pathways it is involved in.
Biochemical Pathways
Based on the known action of similar compounds, it may affect the histidine biosynthesis pathway by inhibiting the enzyme imidazoleglycerol-phosphate dehydratase . This could potentially lead to a decrease in histidine production, affecting protein synthesis and other downstream effects.
Pharmacokinetics
It’s known that similar compounds, such as 3-amino-1,2,4-triazole, are soluble in water, methanol, ethanol, and chloroform . This solubility could potentially impact the compound’s bioavailability and distribution within the body.
Result of Action
Some compounds with a similar structure have shown potent inhibitory activities against certain cancer cell lines
Action Environment
The solubility of similar compounds in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment. Additionally, the thermal stability of related compounds could suggest that temperature may also play a role in the compound’s stability.
Orientations Futures
Propriétés
IUPAC Name |
[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2/c12-9-3-1-8(2-4-9)11(18)19-16-10(13)5-17-7-14-6-15-17/h1-4,6-7H,5H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGSEGZBLBIVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(CN2C=NC=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(\CN2C=NC=N2)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2434672.png)
![2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2434673.png)

![3-(2,4-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2434679.png)

![2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2434681.png)

![2-phenyl-7-(piperidine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2434684.png)

![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2434687.png)

![3-(4-ethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2434692.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2434693.png)
